4-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride
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Overview
Description
4-(Piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, the reaction between hydrazine hydrate and an appropriate diketone can yield the triazole core.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions. For example, a piperidine derivative can react with a halogenated triazole intermediate to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic route for large-scale synthesis. This includes:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to ensure efficient and consistent production.
Purification: Techniques such as crystallization, filtration, and recrystallization are employed to purify the compound.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the triazole ring or the piperidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the triazole or piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogenated compounds and organometallic reagents are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
4-(Piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of drugs with potential therapeutic effects, such as antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Industrial Applications: It is utilized in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 4-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It may act as an agonist or antagonist at various receptor sites, modulating physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-yl)-1,2,4-triazole: Lacks the dihydro functionality but shares the triazole and piperidine moieties.
1,2,4-Triazole-3-thione: Contains a sulfur atom in place of the oxygen in the triazole ring.
4-(Piperidin-4-yl)-1,2,3-triazole: Differs in the position of the nitrogen atoms within the triazole ring.
Uniqueness
4-(Piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is unique due to its specific combination of the piperidine and dihydrotriazole moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and other chemical products.
Properties
IUPAC Name |
4-piperidin-4-yl-1H-1,2,4-triazol-5-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c12-7-10-9-5-11(7)6-1-3-8-4-2-6;/h5-6,8H,1-4H2,(H,10,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPXZRVBMAWHDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NNC2=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1795464-24-2 |
Source
|
Record name | 4-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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